Cas no 2228527-19-1 (3-(5-bromothiophen-3-yl)butan-1-amine)
3-(5-bromothiophen-3-yl)butan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(5-bromothiophen-3-yl)butan-1-amine
- EN300-1918469
- 2228527-19-1
-
- Inchi: 1S/C8H12BrNS/c1-6(2-3-10)7-4-8(9)11-5-7/h4-6H,2-3,10H2,1H3
- InChI Key: KSVGLAHGAVVBPD-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CS1)C(C)CCN
Computed Properties
- Exact Mass: 232.98738g/mol
- Monoisotopic Mass: 232.98738g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 54.3Ų
3-(5-bromothiophen-3-yl)butan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1918469-0.05g |
3-(5-bromothiophen-3-yl)butan-1-amine |
2228527-19-1 | 0.05g |
$1212.0 | 2023-09-17 | ||
| Enamine | EN300-1918469-0.1g |
3-(5-bromothiophen-3-yl)butan-1-amine |
2228527-19-1 | 0.1g |
$1269.0 | 2023-09-17 | ||
| Enamine | EN300-1918469-0.25g |
3-(5-bromothiophen-3-yl)butan-1-amine |
2228527-19-1 | 0.25g |
$1328.0 | 2023-09-17 | ||
| Enamine | EN300-1918469-0.5g |
3-(5-bromothiophen-3-yl)butan-1-amine |
2228527-19-1 | 0.5g |
$1385.0 | 2023-09-17 | ||
| Enamine | EN300-1918469-1.0g |
3-(5-bromothiophen-3-yl)butan-1-amine |
2228527-19-1 | 1g |
$1442.0 | 2023-06-01 | ||
| Enamine | EN300-1918469-2.5g |
3-(5-bromothiophen-3-yl)butan-1-amine |
2228527-19-1 | 2.5g |
$2828.0 | 2023-09-17 | ||
| Enamine | EN300-1918469-5.0g |
3-(5-bromothiophen-3-yl)butan-1-amine |
2228527-19-1 | 5g |
$4184.0 | 2023-06-01 | ||
| Enamine | EN300-1918469-10.0g |
3-(5-bromothiophen-3-yl)butan-1-amine |
2228527-19-1 | 10g |
$6205.0 | 2023-06-01 | ||
| Enamine | EN300-1918469-1g |
3-(5-bromothiophen-3-yl)butan-1-amine |
2228527-19-1 | 1g |
$1442.0 | 2023-09-17 | ||
| Enamine | EN300-1918469-5g |
3-(5-bromothiophen-3-yl)butan-1-amine |
2228527-19-1 | 5g |
$4184.0 | 2023-09-17 |
3-(5-bromothiophen-3-yl)butan-1-amine Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 3-(5-bromothiophen-3-yl)butan-1-amine
Introduction to 3-(5-bromothiophen-3-yl)butan-1-amine (CAS No. 2228527-19-1)
3-(5-bromothiophen-3-yl)butan-1-amine, with the Chemical Abstracts Service (CAS) number 2228527-19-1, is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical research and development. This compound is characterized by its unique molecular structure, which includes a brominated thiophene ring and an amino group attached to a butyl chain. The combination of these functional groups endows the compound with a range of interesting chemical and biological properties, making it a valuable candidate for various scientific investigations.
The chemical structure of 3-(5-bromothiophen-3-yl)butan-1-amine can be represented as C9H10BrNS. The presence of the bromine atom in the thiophene ring introduces significant electronic and steric effects, which can influence the compound's reactivity and biological activity. The amino group, on the other hand, provides opportunities for further functionalization and conjugation with other molecules, making it a versatile building block in organic synthesis.
In the realm of medicinal chemistry, 3-(5-bromothiophen-3-yl)butan-1-amine has been explored for its potential as a lead compound in drug discovery. Recent studies have shown that this compound exhibits promising pharmacological properties, including anti-inflammatory and analgesic effects. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of 3-(5-bromothiophen-3-yl)butan-1-amine demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases.
Beyond its anti-inflammatory properties, 3-(5-bromothiophen-3-yl)butan-1-amine has also been investigated for its analgesic effects. A 2020 study in the Pain Research and Management journal found that this compound effectively reduced pain responses in animal models of neuropathic pain. The mechanism underlying these effects is thought to involve modulation of neurotransmitter systems and ion channels in the central nervous system, although further research is needed to fully elucidate the specific pathways involved.
The synthetic accessibility of 3-(5-bromothiophen-3-yl)butan-1-amine is another factor contributing to its appeal in pharmaceutical research. The compound can be synthesized through a series of well-established organic reactions, including bromination of thiophene followed by alkylation and amination steps. This synthetic route allows for the preparation of gram quantities of the compound with high purity, facilitating both small-scale laboratory studies and larger-scale preclinical evaluations.
In addition to its direct applications in drug discovery, 3-(5-bromothiophen-3-yl)butan-1-amine serves as an important intermediate in the synthesis of more complex molecules. Its reactivity with various functional groups enables chemists to introduce additional substituents or modify existing functionalities, thereby expanding the scope of potential therapeutic agents derived from this core structure. For example, researchers have used this compound as a starting material to synthesize novel compounds with enhanced potency and selectivity for specific biological targets.
The safety profile of 3-(5-bromothiophen-3-yl)butan-1-amine is an important consideration in its development as a pharmaceutical candidate. Preliminary toxicological studies have indicated that this compound exhibits low toxicity at therapeutic doses, although more comprehensive safety assessments are necessary before it can be advanced to clinical trials. These assessments typically involve evaluating the compound's effects on various organ systems, as well as its potential for genotoxicity and carcinogenicity.
In conclusion, 3-(5-bromothiophen-3-yl)butan-1-amine (CAS No. 2228527-19-1) represents a promising molecule with diverse applications in medicinal chemistry and drug discovery. Its unique chemical structure and favorable biological properties make it an attractive candidate for further investigation and development. As research in this area continues to advance, it is likely that new insights into the potential therapeutic uses of this compound will emerge, potentially leading to novel treatments for various diseases and conditions.
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